molecular formula C13H17NO B13097049 5-Ethoxy-2,3,3-trimethyl-3H-indole CAS No. 74470-86-3

5-Ethoxy-2,3,3-trimethyl-3H-indole

Cat. No.: B13097049
CAS No.: 74470-86-3
M. Wt: 203.28 g/mol
InChI Key: KSUQWVFQDGIFRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethoxy-2,3,3-trimethyl-3H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. The structure of this compound consists of an indole core with ethoxy and trimethyl substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2,3,3-trimethyl-3H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a chemical reaction that produces an indole from a phenylhydrazine and an aldehyde or ketone under acidic conditions . For this compound, the starting materials would include ethoxy-substituted phenylhydrazine and a suitable ketone.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis using optimized reaction conditions to maximize yield and purity. The reaction is carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2,3,3-trimethyl-3H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroindoles.

    Substitution: Electrophilic substitution reactions can introduce new substituents onto the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitro-substituted indoles.

Scientific Research Applications

5-Ethoxy-2,3,3-trimethyl-3H-indole has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Ethoxy-2,3,3-trimethyl-3H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may interact with serotonin receptors, influencing neurotransmitter signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethoxy-2,3,3-trimethyl-3H-indole is unique due to its ethoxy substituent, which imparts distinct chemical and biological properties compared to its analogs. The ethoxy group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

74470-86-3

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

5-ethoxy-2,3,3-trimethylindole

InChI

InChI=1S/C13H17NO/c1-5-15-10-6-7-12-11(8-10)13(3,4)9(2)14-12/h6-8H,5H2,1-4H3

InChI Key

KSUQWVFQDGIFRV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(C2(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.